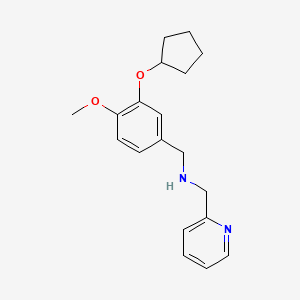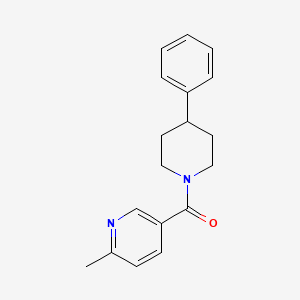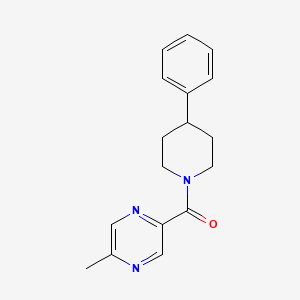
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. BRL-15572 is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
作用机制
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide increases the extracellular concentration of glycine, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of glycine levels in the brain. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide also has some off-target effects, which may complicate interpretation of results.
未来方向
There are several future directions for research on 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. One direction is to further explore its potential use in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to investigate its potential use in combination with other drugs for enhanced efficacy. Additionally, future studies could investigate the long-term effects of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential for use in clinical settings.
合成方法
The synthesis method of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-phenyl-2-oxoacetamide. This compound is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. The overall yield of this synthesis method is around 50%.
科学研究应用
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptor activity, which is involved in learning and memory processes. Dysregulation of glycine levels has been implicated in the pathophysiology of various neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain by inhibiting the reuptake of glycine, leading to enhanced NMDA receptor activity.
属性
IUPAC Name |
3-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-2-22(15-6-4-3-5-7-15)18(23)17-12-16(20-21-17)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOKCODAOOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)




![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)




![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)